molecular formula C19H36O B14430495 Nonadec-10-enal CAS No. 77349-89-4

Nonadec-10-enal

Cat. No.: B14430495
CAS No.: 77349-89-4
M. Wt: 280.5 g/mol
InChI Key: DXAFFKRBQLZTCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: Nonadec-10-enoic acid

    Reduction: Nonadec-10-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Nonadec-10-enal has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.

    Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.

    Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Nonadec-10-enal can be compared with other similar compounds, such as:

    Nonadec-10-enoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

    Nonadec-10-enol: Similar in structure but with an alcohol group instead of an aldehyde group.

    Other long-chain aldehydes: Compounds like octadecanal and eicosanal, which have similar long-chain structures but differ in the position of the double bond or the length of the carbon chain.

Properties

CAS No.

77349-89-4

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-10-enal

InChI

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3

InChI Key

DXAFFKRBQLZTCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC=O

Origin of Product

United States

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